molecular formula C19H20BrN3O5 B6200247 6-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide CAS No. 2227423-38-1

6-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide

Cat. No.: B6200247
CAS No.: 2227423-38-1
M. Wt: 450.3
InChI Key:
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Description

“6-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide” is a compound that has been synthesized from 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . It is a derivative of pomalidomide linked with diphenylcarbamide . Some of these compounds have shown the ability to suppress indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments .


Synthesis Analysis

The synthesis of this compound involves several step reactions of substitution, click reaction, and addition reaction . The raw material used is 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione .


Molecular Structure Analysis

The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS . The MS (ESI) m/z value is 779 [M + H]+ .


Chemical Reactions Analysis

The compound is synthesized through several step reactions of substitution, click reaction, and addition reaction . The detailed operation involves the reaction of 2-(2,6-dioxo-piperidin-3-yl)-4-fluoro-isoindole-1,3-dione with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) to form an intermediate compound. This intermediate compound then reacts with 3-ethynylaniline or 4-ethynylaniline to form the final compound .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 450.28 . The 1H NMR and 13C NMR values have been reported .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural analysis of compounds structurally related to thalidomide, which includes derivatives of phthalimide and dioxopiperidine. These studies are essential for understanding the chemical properties and potential biological activities of these compounds. For example, compounds differing from thalidomide in either the phthalimide or the 2,6-dioxopiperidine moiety were synthesized and tested for their biological activities, highlighting the importance of structural modifications in determining the activity of such molecules (Helm et al., 1981).

Interaction with Biological Targets

Studies have also explored how similar compounds interact with biological targets, such as enzymes and proteins. For instance, the interactions of bovine serum albumin with lipophilic derivatives of thalidomide, which share structural similarities with the compound , were studied using a multi-spectroscopic approach and molecular docking (Wani et al., 2017). These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents.

Potential Therapeutic Effects

Several studies have investigated the therapeutic potential of compounds related to 6-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide. For example, thalidomide derivatives have been evaluated for their anti-inflammatory activity, with modifications to the parent molecule showing varied effects on TNF-α and IL-6 expression (Tang et al., 2018). Such studies are pivotal for developing new anti-psoriasis agents and other therapeutic drugs.

Mechanism of Action

Target of Action

The primary target of this compound is the E3 ubiquitin ligase . E3 ligase is a key component of the ubiquitin-proteasome system, which is responsible for protein degradation in cells. It recognizes and binds to specific proteins, marking them for degradation by the proteasome .

Mode of Action

The compound acts as an activator of E3 ligase . It binds to the E3 ligase, enhancing its ability to ubiquitinate target proteins . This ubiquitination signals the proteasome to degrade the marked proteins .

Biochemical Pathways

The compound affects the ubiquitin-proteasome pathway . By activating E3 ligase, it increases the ubiquitination and subsequent degradation of target proteins . This can influence various cellular processes, depending on the specific proteins being degraded.

Pharmacokinetics

Like other similar compounds, its bioavailability, distribution, metabolism, and excretion would be influenced by factors such as its chemical structure, solubility, and stability .

Result of Action

The action of this compound leads to the degradation of specific target proteins . This can have various molecular and cellular effects, depending on the functions of the degraded proteins. For example, if the target proteins are involved in cell growth or survival, their degradation could potentially inhibit cell proliferation or induce cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the cellular environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide' involves the reaction of 6-bromo-1-hexanamine with 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "6-bromo-1-hexanamine", "2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 6-bromo-1-hexanamine in a suitable solvent.", "Step 2: Add a coupling agent to the solution and stir for a few minutes.", "Step 3: Add 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid to the reaction mixture and stir for several hours at room temperature.", "Step 4: Purify the product by column chromatography or recrystallization." ] }

2227423-38-1

Molecular Formula

C19H20BrN3O5

Molecular Weight

450.3

Purity

95

Origin of Product

United States

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